![molecular formula C5H2BrClN4 B2573610 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1779766-69-6](/img/structure/B2573610.png)
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
“6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine” is a heterocyclic compound . It is part of the [1,2,4]triazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities .
Physical And Chemical Properties Analysis
“6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine” is a solid compound with a melting point of 106-112 °C . Its empirical formula is C6H4BrN3, and it has a molecular weight of 198.02 .
Scientific Research Applications
- Application : Researchers have explored the use of 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine as a potential CDK2 inhibitor. By selectively targeting tumor cells, it may help control cancer progression .
- Application : Scientists have synthesized derivatives of this compound and evaluated their antibacterial activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Salmonella typhi .
- Application : Researchers have developed a one-step, catalyst-free method to synthesize functionalized thiazolo-triazole derivatives, including 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine. These compounds may find applications in drug discovery and medicinal chemistry .
Cancer Research and CDK2 Inhibition
Antibacterial Activity
Thiazolo-Triazole Hybrid Synthesis
Chemical Biology and Chemical Genetics
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound exerts significant inhibitory activity against CDK2 .
Biochemical Pathways
The inhibition of CDK2 by 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine affects the cell cycle progression . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties .
Result of Action
The result of the action of 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is the inhibition of cell proliferation . It has been shown to exert significant cytotoxic activities against various cell lines . It also induces apoptosis within cells .
properties
IUPAC Name |
6-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-8-5-9-4(7)10-11(5)2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGUISMSDLHNCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine |
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